molecular formula C12H9ClF3NS B14216551 4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 823815-64-1

4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B14216551
CAS No.: 823815-64-1
M. Wt: 291.72 g/mol
InChI Key: DTEMSODKKJDVHA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted thiazole derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Dihydrothiazoles.

Scientific Research Applications

4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole
  • 4-(Trifluoromethyl)phenylhydrazine
  • 4-(Trifluoromethyl)benzoyl chloride

Uniqueness

4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NS/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEMSODKKJDVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90838051
Record name 4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90838051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823815-64-1
Record name 4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90838051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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